molecular formula C21H17FN2O3S2 B2674912 (Z)-N-(4-acetylphenyl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 477488-22-5

(Z)-N-(4-acetylphenyl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2674912
CAS No.: 477488-22-5
M. Wt: 428.5
InChI Key: GQPNCJBZMSJBPG-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-acetylphenyl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C21H17FN2O3S2 and its molecular weight is 428.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Activity: Compounds related to "(Z)-N-(4-acetylphenyl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide" have shown significant antimicrobial activity against a range of bacteria, mycobacteria, and fungi. For instance, derivatives of rhodanine-3-acetic acid-based amides were active against mycobacteria, with some showing high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. This indicates their potential use in treating tuberculosis and other bacterial infections (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Applications

  • Antitumor Activity: Several studies on related compounds have reported promising antitumor properties. A series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones exhibited excellent antitumor properties against various cancer cell lines, suggesting their potential in developing new anticancer therapies (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).

Structural and Interaction Studies

  • Structural Characteristics: The structural features of these compounds, such as the wide C-C-C angle at the methine C atom linking two rings and their hydrogen-bonding capabilities, have been extensively studied. These characteristics are crucial for understanding the compounds' stability, reactivity, and potential binding mechanisms with biological targets (Delgado, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

Inhibitory and Binding Mechanisms

  • MMP Inhibitors: Some derivatives exhibit the ability to inhibit matrix metalloproteinases (MMPs), which play a significant role in tissue damage and inflammation. This suggests their potential use in treating inflammatory conditions and as wound healing agents by affecting the inflammatory/oxidative process (Incerti et al., 2018).

Properties

IUPAC Name

N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c1-13(25)14-6-8-16(9-7-14)23-19(26)10-11-24-20(27)18(29-21(24)28)12-15-4-2-3-5-17(15)22/h2-9,12H,10-11H2,1H3,(H,23,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPNCJBZMSJBPG-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.